3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
The compound “3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one” is a complex organic molecule. It is also known as Urea Transporter B Inhibitor, UTBinh-14 . The empirical formula of this compound is C20H17N5O2S3 and it has a molecular weight of 455.58 .
Physical and Chemical Properties Analysis
This compound is a white powder that is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at a temperature between 2-8°C and protected from light .Scientific Research Applications
Synthesis and Biological Study
This compound belongs to a broader class of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which have been synthesized and evaluated for their biological activities. For instance, they have been studied for their binding affinity and ability to inhibit cellular responses to serotonin, highlighting their potential as selective serotonin 5-HT6 receptor antagonists. These compounds demonstrate significant activity in both functional assays and receptor radioligand binding assays, indicating their high selectivity and potential therapeutic applications (Ivachtchenko et al., 2010).
Novel Routes to Derivatives
Research has also explored new synthetic routes to related compounds, including pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These synthetic routes provide access to a variety of novel compounds with potential for further biological study and application (Hassneen & Abdallah, 2003).
Herbicidal Activity
Another area of application involves the synthesis and evaluation of triazolopyrimidinesulfonamide compounds for herbicidal activity. This research is indicative of the versatility of such compounds, showcasing their potential beyond pharmaceutical applications and into agricultural chemistry (Ren et al., 2000).
Antimicrobial Activities
Further, some derivatives within this class have been synthesized and evaluated for their antimicrobial activities, demonstrating efficacy against a range of bacterial strains. This highlights the potential of these compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Hossain & Bhuiyan, 2009).
Mechanism of Action
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c1-8-3-4-10(7-9(8)2)24(21,22)15-13-16-14(20)12-11(5-6-23-12)19(13)18-17-15/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAKSZNFBOAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=C3C=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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